"1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone" chemical properties
"1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone" chemical properties
Executive Summary
1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone (CAS: 1421070-16-7) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry.[1][2][3][4] Characterized by a strained four-membered azetidine ring, this compound serves as a critical sp³-rich scaffold for Fragment-Based Drug Discovery (FBDD).
Unlike planar aromatic systems, this molecule offers defined three-dimensional vectors, making it an ideal bioisostere for proline or cyclobutane moieties. Its primary utility lies in its dual functionality: the stable N-acetyl group modulates lipophilicity and metabolic stability, while the primary hydroxyl group provides a versatile handle for downstream diversification.
Key Applications:
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Fragment-Based Screening: High solubility and low molecular weight (129.16 Da) make it a "Rule of 3" compliant fragment.
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Bioisosteric Replacement: Used to replace pyrrolidine rings to alter pKa and reduce metabolic liability.
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Polymerase Theta (Polθ) Inhibition: Recent studies identify 3-hydroxymethyl-azetidine motifs as key pharmacophores in synthetic lethality strategies for BRCA-deficient tumors.[5]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.
| Property | Value | Context/Notes |
| CAS Number | 1421070-16-7 | Unique Identifier |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | Ideal for Fragment-Based Design (<300 Da) |
| Physical State | Viscous Oil or Low-melting Solid | Hygroscopic nature common in azetidines |
| Boiling Point | 281.8 ± 13.0 °C | Predicted at 760 mmHg |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | -1.2 to -0.8 | Highly Hydrophilic (Polar) |
| TPSA | 49.6 Ų | Excellent membrane permeability potential |
| pKa | ~15 (Alcohol), Neutral (Amide) | The N-acetyl group removes basicity of the azetidine nitrogen |
| Solubility | High: DMSO, MeOH, Water; Mod: DCM | Polar solvents recommended for stock solutions |
Synthetic Methodology & Manufacturing
High-purity synthesis of 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone requires careful control of exotherms due to ring strain. The following protocol describes the acetylation of 3-azetidinemethanol.
Reaction Logic
The synthesis relies on the nucleophilic attack of the azetidine nitrogen on an electrophilic acetyl source.
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Challenge: The primary hydroxyl group is also nucleophilic.
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Solution: Chemoselectivity is achieved by exploiting the higher nucleophilicity of the secondary amine (azetidine) compared to the primary alcohol, or by transient protection strategies. However, under controlled conditions (0°C, stoichiometric control), N-acetylation is kinetically favored over O-acetylation.
Optimized Protocol (Laboratory Scale)
Precursor: Azetidin-3-ylmethanol Hydrochloride (CAS: 104372-31-8).
Step-by-Step Procedure:
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Solubilization: Dissolve Azetidin-3-ylmethanol HCl (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).
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Neutralization: Cool to 0°C. Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Rationale: First equivalent neutralizes HCl; second equivalent acts as the proton scavenger for the reaction.
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Acetylation: Add Acetyl Chloride (1.05 eq) or Acetic Anhydride (1.1 eq) dropwise over 30 minutes, maintaining temperature < 5°C. Rationale: Low temperature prevents O-acetylation side products.
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Quench & Workup: Stir at RT for 2 hours. Quench with saturated NaHCO₃. Extract with DCM/Isopropanol (3:1) due to high water solubility.
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Purification: Flash column chromatography (MeOH/DCM gradient).
Synthetic Pathway Diagram
Figure 1: Chemoselective N-acetylation pathway emphasizing kinetic control to avoid ester formation.
Reactivity & The Chemical Toolbox
For medicinal chemists, the value of this compound lies in the Hydroxymethyl handle . The N-acetyl group acts as a stable "anchor," allowing the alcohol to be transformed into diverse pharmacophores.
Functionalization Strategies[8][9][10]
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Oxidation (Aldehyde/Acid):
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Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation.
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Product: 1-Acetylazetidine-3-carbaldehyde.
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Utility: Reductive amination to introduce amine libraries.
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Activation (Leaving Group):
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Reagents: Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl).
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Product: Mesylate/Tosylate derivatives.
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Utility: S_N2 displacement by amines, thiols, or carbon nucleophiles to build extended chains.
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Fluorination:
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Reagents: DAST or Deoxo-Fluor.
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Product: 1-Acetyl-3-(fluoromethyl)azetidine.
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Utility: Modulating pKa and metabolic stability (blocking oxidation).
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Reactivity Flowchart
Figure 2: Divergent synthesis capabilities from the hydroxymethyl handle.
Medicinal Chemistry Applications
Bioisosterism & Ring Strain
The azetidine ring is a superior bioisostere for:
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Cyclobutane: Adds polarity and H-bond accepting capability (via Carbonyl) without changing the vector significantly.
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Proline/Pyrrolidine: The 4-membered ring constrains the conformational space more strictly than the 5-membered ring. This often results in improved potency due to reduced entropic penalty upon binding to the target protein.
Case Study: Polymerase Theta (Polθ) Inhibitors
Recent research highlights the utility of 3-hydroxymethyl-azetidine scaffolds in developing inhibitors for DNA Polymerase Theta, a target for cancer therapy (synthetic lethality in BRCA-mutant cells).[5]
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Mechanism: The azetidine core positions the hydroxyl group to interact with key residues in the polymerase active site.
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Advantage: The N-capping (such as acetylation) tunes the electronics of the ring, preventing metabolic opening and optimizing residence time.
Handling, Stability & Safety
GHS Classification: Warning.
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Storage Protocol:
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Inert gas (Argon/Nitrogen) recommended. Azetidines can be hygroscopic; moisture can lead to hydrolysis of the amide over extended periods (months/years), though the acetyl group is generally robust.
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Stability: Stable in solution (DMSO/MeOH) for >24 hours at RT. Avoid strong acids which may open the strained ring.
References
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Chemsigma. (2024). Product Analysis: 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone (CAS 1421070-16-7).[1][2][3][4][6][7] Retrieved from [Link]
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Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Cheekatla, S. R. (2026).[8][9] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone;CAS No.:1421070-16-7 [chemshuttle.com]
- 2. Chemsigma International Co., Ltd. [chemsigma.com]
- 3. Chemsigma International Co., Ltd. [chemsigma.com]
- 4. cas 1421070-16-7|| where to buy 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone [spanish.chemenu.com]
- 5. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. steamykitchen.com [steamykitchen.com]
- 7. 1421070-16-7|1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
